REACTION_CXSMILES
|
C[C:2]1[C:3]([C:7]([OH:9])=O)=[CH:4][S:5][CH:6]=1.B.C1C[O:14][CH2:13]C1.CO>C1COCC1>[CH3:13][O:14][C:2]1[C:3]([CH2:7][OH:9])=[CH:4][S:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=CSC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CSC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |